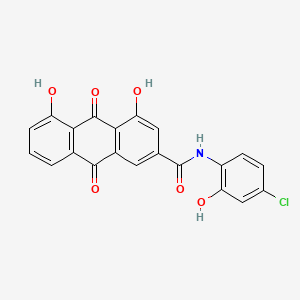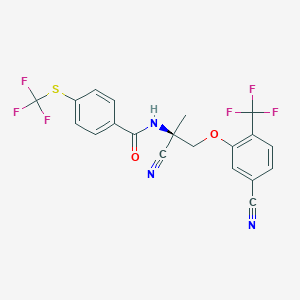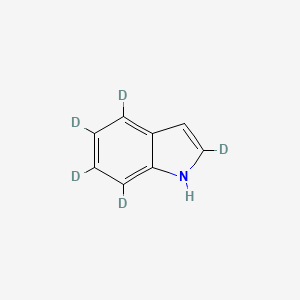
Indole-2,4,5,6,7-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2,4,5,6,7-d5 is a deuterated form of indole, an aromatic heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at positions 2, 4, 5, 6, and 7 on the indole ring. This compound is significant in various scientific research fields due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole-2,4,5,6,7-d5 can be synthesized through several methods. One common approach involves the deuteration of indole using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of 1H-indole-2,4,5,6,7-d5 often involves the use of deuterated reagents and solvents to achieve high yields and purity. The process may include multiple steps of purification, such as distillation and crystallization, to isolate the desired deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-2,4,5,6,7-d5 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens (bromine, chlorine), alkylating agents, and Friedel-Crafts reagents.
Major Products:
Oxidation: this compound-3-one.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole-2,4,5,6,7-d5 has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-indole-2,4,5,6,7-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, making it a valuable tool in studying biochemical processes. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1H-Indole-2,4,5,6,7-d5 is unique due to its deuterium content, which distinguishes it from other indole derivatives. Similar compounds include:
Indole-2,4,5,6,7-d5-3-acetic acid: A deuterated form of indole-3-acetic acid, used in plant hormone studies.
Indole-3-carboxaldehyde: An indole derivative with a formyl group at position 3, used in organic synthesis and medicinal chemistry.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
The uniqueness of 1H-indole-2,4,5,6,7-d5 lies in its deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and altered metabolic pathways .
Propiedades
Fórmula molecular |
C8H7N |
|---|---|
Peso molecular |
122.18 g/mol |
Nombre IUPAC |
2,4,5,6,7-pentadeuterio-1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,6D |
Clave InChI |
SIKJAQJRHWYJAI-SNOLXCFTSA-N |
SMILES isomérico |
[2H]C1=CC2=C(C(=C(C(=C2N1)[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)
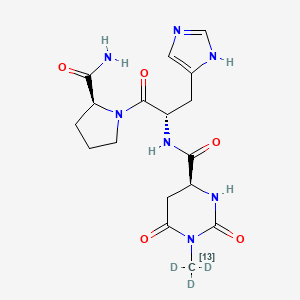
![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
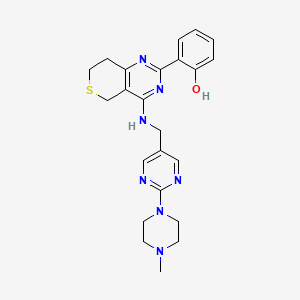
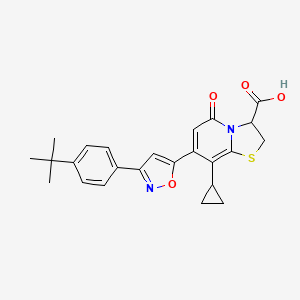
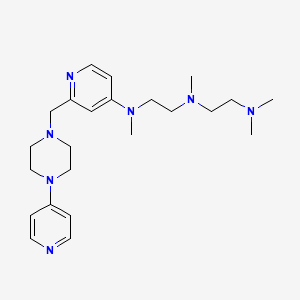
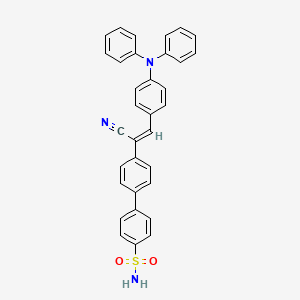
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)

